molecular formula C7H11NO3 B3419596 (E)-4-oxo-4-(propylamino)but-2-enoic acid CAS No. 147473-84-5

(E)-4-oxo-4-(propylamino)but-2-enoic acid

Cat. No. B3419596
CAS RN: 147473-84-5
M. Wt: 157.17 g/mol
InChI Key: KDUIBZJVAXYHPY-ONEGZZNKSA-N
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Description

But-2-enoic acid, also known as (2E)-2-butenoate or alpha-crotonic acid, belongs to the class of organic compounds known as straight chain organic acids . These are organic acids with a straight aliphatic chain . But-2-enoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .


Synthesis Analysis

Crotonic acid is produced industrially by oxidation of crotonaldehyde . A number of other methods exist, including the Knoevenagel condensation of acetaldehyde with malonic acid in pyridine . The alkaline hydrolysis of allyl cyanide followed by the intramolecular rearrangement of the double bond is another method .


Molecular Structure Analysis

The molecular formula of But-2-enoic acid is C4H6O2 . The average mass is 86.089 Da and the monoisotopic mass is 86.036781 Da .


Chemical Reactions Analysis

Crotonic acid converts into butyric acid by hydrogenation or by reduction with zinc and sulfuric acid . Upon treatment with chlorine or bromine, crotonic acid converts to 2,3-dihalobutyric acids . Crotonic acid adds hydrogen bromide to form 3-bromobutyric acid . The reaction with alkaline potassium permanganate solution affords 2,3-dihydroxybutyric acid . Upon heating with acetic anhydride, crotonic acid converts to the acid anhydride .


Physical And Chemical Properties Analysis

The density of But-2-enoic acid is 1.027 g/mL at 25 °C (lit.) . The melting point is 70-72 °C (lit.), and the boiling point is 180-181 °C (lit.) .

Scientific Research Applications

Enzyme Inhibition

(E)-4-oxo-4-(propylamino)but-2-enoic acid derivatives have shown significant enzyme inhibitory activities. For instance, derivatives of this compound strongly inhibited human carbonic anhydrase I and II isoenzymes, key enzymes involved in physiological processes, with inhibitory constants in the low nanomolar range (Oktay et al., 2016).

Luminescent Molecular Crystals

This compound has been used as a building block for the synthesis of organic molecular crystals exhibiting highly stable photoluminescence. These crystals maintained their luminescent properties under ambient conditions over a decade, highlighting their potential for long-term applications in materials science (Zhestkij et al., 2021).

Anti-Corrosion Applications

A polymer derived from (E)-4-oxo-4-(propylamino)but-2-enoic acid demonstrated effective anti-corrosion properties when used as a coating on 316L stainless steel. The coating's corrosion protection efficiency improved with the addition of nanomaterials, suggesting its utility in enhancing the durability of metal surfaces (Habeeb & Saleh, 2019).

Lanthanide Complexes and Fluorescence

The compound has been used to synthesize lanthanide complexes. These complexes, particularly the europium complex, displayed characteristic metal-centered fluorescence, suggesting potential applications in optical materials and sensors (Niu et al., 2009).

Biological Screenings

Novel organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid showed promising results against bacterial, fungal, tumoral, and insecticidal strains. This suggests its potential in developing new therapeutic agents or pesticides (ur-Rehman et al., 2012).

properties

IUPAC Name

(E)-4-oxo-4-(propylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h3-4H,2,5H2,1H3,(H,8,9)(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUIBZJVAXYHPY-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-oxo-4-(propylamino)but-2-enoic acid

CAS RN

36342-07-1, 147473-84-5
Record name 4-Oxo-4-(propylamino)isocrotonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036342071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-oxo-4-(propylamino)isocrotonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-PROPYLMALEAMIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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